molecular formula C12H14N2S B2434829 2-Phenyl-2-thiomorpholinoacetonitrile CAS No. 128407-23-8

2-Phenyl-2-thiomorpholinoacetonitrile

Cat. No.: B2434829
CAS No.: 128407-23-8
M. Wt: 218.32
InChI Key: YEHZYAZJYOUSOL-UHFFFAOYSA-N
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Description

2-Phenyl-2-thiomorpholinoacetonitrile is an organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is characterized by the presence of a phenyl group, a thiomorpholine ring, and an acetonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-thiomorpholinoacetonitrile typically involves the reaction of thiomorpholine with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-thiomorpholinoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-thiomorpholinoacetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-thiomorpholinoacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-morpholinoacetonitrile: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-Phenyl-2-piperidinoacetonitrile: Contains a piperidine ring instead of a thiomorpholine ring.

    2-Phenyl-2-pyrrolidinoacetonitrile: Features a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

2-Phenyl-2-thiomorpholinoacetonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional chemical interactions, making this compound particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

2-phenyl-2-thiomorpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZYAZJYOUSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348026
Record name Phenyl(4-thiomorpholinyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128407-23-8
Record name Phenyl(4-thiomorpholinyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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